molecular formula C16H12ClN3O2S B5739484 1-(3-Acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea

1-(3-Acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea

Cat. No.: B5739484
M. Wt: 345.8 g/mol
InChI Key: APBHEVPHIFKJNE-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an acetylphenyl group and a chlorobenzothiazolyl group linked through a urea moiety

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-9(21)10-4-2-5-11(8-10)18-15(22)20-16-19-14-12(17)6-3-7-13(14)23-16/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBHEVPHIFKJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 4-chloro-1,3-benzothiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include steps such as the preparation of starting materials, the reaction under controlled conditions, and purification using techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-Acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

    1-(3-Acetylphenyl)-3-(4-methyl-1,3-benzothiazol-2-yl)urea: Similar structure but with a methyl group instead of a chlorine atom.

    1-(3-Acetylphenyl)-3-(4-fluoro-1,3-benzothiazol-2-yl)urea: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness: 1-(3-Acetylphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and may confer specific properties that are advantageous for certain applications.

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